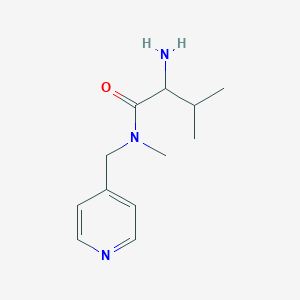
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound features an amino group, a pyridine ring, and a butanamide backbone, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and 4-pyridinemethanol.
Amidation Reaction: The carboxylic acid group of 2-amino-3-methylbutanoic acid is converted to an amide using 4-pyridinemethanol in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for post-synthesis chiral resolution.
Purification: Implementing high-throughput purification methods such as crystallization and preparative chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Binding Interactions: The pyridine ring and amino group facilitate binding to active sites of target proteins, leading to conformational changes and altered activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activity.
2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide: A structural isomer with the pyridine ring attached at a different position.
2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and drug development.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3 |
Clé InChI |
GXGJSYCXSBBDBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


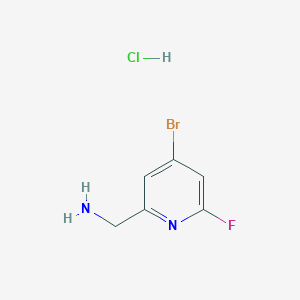

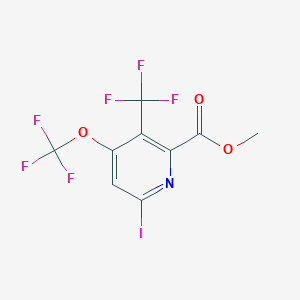
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
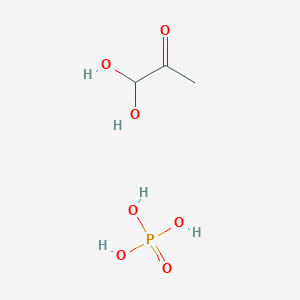
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
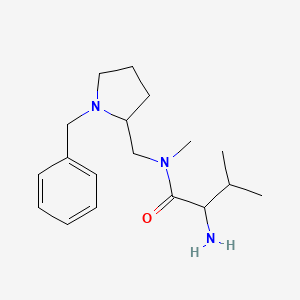
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
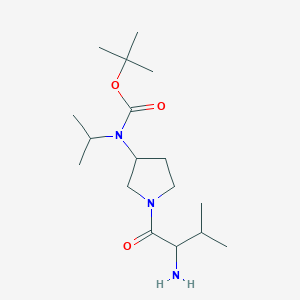
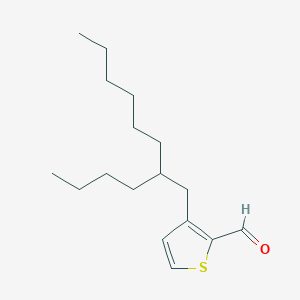
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

